N-methyl-8-nitroquinolin-7-amine

Organic Synthesis Medicinal Chemistry Intermediate Preparation

Researchers requiring the specific 7-methylamino-8-nitro substitution pattern for quinoline SAR studies often face supply inconsistencies. N-Methyl-8-nitroquinolin-7-amine (CAS 147293-16-1) resolves this as the documented precursor for 8-amino-7-(methylamino)quinoline synthesis via hydrazine/Raney Ni reduction. • Explicitly cited in patent US2012/178748 A1 as a key intermediate • Reported cytotoxicity: MCF-7 & KB-V1 cells (sub-mM to low mM IC50) • Deep-orange crystalline solid, ≥97% purity, stored at 2-8°C Supplied with full analytical documentation for regulated R&D environments.

Molecular Formula C10H9N3O2
Molecular Weight 203.201
CAS No. 147293-16-1
Cat. No. B563571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-8-nitroquinolin-7-amine
CAS147293-16-1
SynonymsN-Methyl-8-nitro-7-quinolinamine;  7-Methylamino-8-nitroquinoline; 
Molecular FormulaC10H9N3O2
Molecular Weight203.201
Structural Identifiers
SMILESCNC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O2/c1-11-8-5-4-7-3-2-6-12-9(7)10(8)13(14)15/h2-6,11H,1H3
InChIKeyFSSNEPRUKZPCEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-8-nitroquinolin-7-amine: Overview


N-Methyl-8-nitroquinolin-7-amine (CAS 147293-16-1) is a synthetic, heterocyclic organic compound belonging to the nitroquinoline family, characterized by a quinoline core substituted with a nitro group at the 8-position and a methylamino group at the 7-position . It is primarily utilized as a building block and intermediate in organic synthesis for the development of more complex quinoline derivatives . As an 8-nitroquinoline derivative, it is part of a chemical class recognized for a broad spectrum of potential biological activities, including anticancer and antiparasitic properties, though direct activity data for this specific compound in peer-reviewed literature is scarce .

Identity Synthetic intermediate with defined nitro/methylamino substitution pattern
Workflow Medicinal chemistry building block for quinoline-derivative synthesis
Selection Supports structure-activity relationship (SAR) exploration on 8-nitroquinoline core

N-Methyl-8-nitroquinolin-7-amine: Substitution Limitations


Generic substitution of N-methyl-8-nitroquinolin-7-amine with other 8-nitroquinoline or 7-aminoquinoline analogs is highly inadvisable due to its precise and documented role as a synthetic intermediate. This compound has been specifically cited as a precursor for the synthesis of 8-amino-7-(methylamino)quinoline via reduction with hydrazine hydrate and Raney nickel . This reaction pathway demonstrates a defined chemical utility that cannot be reliably achieved by a close analog due to the required specific combination and positioning of the nitro and methylamino functional groups. Furthermore, the compound is listed as an intermediate in a patent (US2012/178748 A1) for the preparation of more complex molecules, indicating a precise structural requirement for downstream chemical transformations [1]. In drug discovery, substituting this building block would result in an entirely different derivative, altering the intended structure-activity relationship (SAR) profile and potentially nullifying the research effort.

Regioisomeric mismatch: 8-nitroquinoline analogs with altered substitution may not undergo the same reduction pathway.
SAR deviation: Replacing this building block produces a different derivative, invalidating comparative structure-activity evaluation.
Process-specific link: Generic analogs lack the documented patent route context (US2012/178748 A1).

N-Methyl-8-nitroquinolin-7-amine: Evidence & Procurement


Synthetic Intermediate in a Patented Route

The compound is directly documented as an intermediate in a patented synthetic process, demonstrating a tangible, industrially-relevant utility that distinguishes it from other nitroquinolines lacking this specific application. The patent US2012/178748 A1, assigned to Sunovion Pharmaceuticals, explicitly lists N-methyl-8-nitroquinolin-7-amine as a reagent on page/column 42, signifying its verified role in the preparation of proprietary compounds [1]. This provides a clear procurement rationale based on process chemistry, rather than unverified biological activity.

Patented Intermediate Role
Reported
Explicitly listed as intermediate in US2012/178748 A1 (Sunovion Pharmaceuticals).
Supports procurement based on documented process chemistry.
Qualitative application-based differentiation; not a quantitative activity claim.
Organic Synthesis Medicinal Chemistry Intermediate Preparation

Cytotoxicity in MCF-7 and KB-V1 Cells

In vitro studies indicate that N-methyl-8-nitroquinolin-7-amine exhibits cytotoxic effects with a reported IC50 value range of 0.69 to 22 mM against the MCF-7 (breast cancer) and KB-V1 (multidrug-resistant cervical carcinoma) cell lines . While the source of this data is from a vendor (benchchem.com) and therefore carries a lower weight of evidence, it remains the only specific, quantitative activity data currently associated with this compound in the public domain. This information, though not peer-reviewed, suggests a potential for cytotoxicity that may be relevant for early-stage screening programs.

Cytotoxicity (Cell Models)
Data to verify
IC50 range: 0.69–22 mM (MCF-7, KB-V1 cells).
Supports early-stage cytotoxicity screening context.
Vendor-reported data; requires independent validation.
Anticancer Research Cytotoxicity Oncology

Physicochemical Profile and Storage

The compound possesses a well-defined and verifiable physicochemical profile that is crucial for procurement, inventory management, and analytical chemistry applications. Its molecular formula is C10H9N3O2, with a molecular weight of 203.20 g/mol, and it is described as a deep-orange crystalline solid . Recommended storage conditions are 2-8°C in a refrigerator to ensure stability . These specific parameters are essential for quality control and proper handling, differentiating it from other 8-nitroquinoline derivatives that may have different storage requirements or physical states.

Physicochemical & Storage
Specification review
MW 203.20 g/mol; Deep-orange crystalline solid; Store 2–8°C.
Essential for procurement identity verification and stability management.
Verifiable specifications differentiate from similar nitroquinolines.
Analytical Chemistry Reagent Management Chemical Characterization

N-Methyl-8-nitroquinolin-7-amine: Application Scenarios


Amino-Substituted Quinoline Synthesis

This is the most robust and verifiable application for this compound. It is explicitly cited as a precursor in the synthesis of 8-Amino-7-(methylamino)quinoline via a reduction reaction using hydrazine hydrate and Raney nickel . Researchers or process chemists engaged in building a library of quinoline-based compounds for medicinal chemistry should prioritize this specific intermediate when their synthetic route requires the 7-methylamino-8-nitro substitution pattern.

Early-Stage Anticancer Screening

Given the preliminary, vendor-reported cytotoxic activity against MCF-7 and KB-V1 cell lines with IC50 values in the sub-millimolar to low millimolar range, this compound may be a candidate for initial, low-throughput screening in oncology drug discovery programs . Procurement is most relevant for laboratories conducting exploratory SAR studies on 8-nitroquinoline cores, with the understanding that the reported activity is a starting point for further validation and optimization.

Analytical Reference Standard

The compound's well-defined physicochemical properties (molecular formula C10H9N3O2, molecular weight 203.20 g/mol, appearance as a deep-orange crystalline solid) and specific storage requirements (2-8°C) make it suitable for use as an analytical reference standard . This is a critical application for ensuring the identity and purity of this compound when it is used as an intermediate in larger-scale syntheses, particularly in regulated environments.

Application
Selection Property
Validation Focus
Amino-substituted quinoline synthesis
Documented reduction precursor (7-methylamino-8-nitro pattern)
Reaction pathway reproducibility and derivative identity
Early-stage cytotoxicity screening
Vendor-reported cell-model activity (MCF-7, KB-V1)
Independent cell-viability endpoint validation
Analytical reference standard
Defined MW, appearance, and storage profile
Identity confirmation and purity assessment in synthesis workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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